molecular formula C15H12ClFO B1343484 4'-Chloro-3-(3-fluorophenyl)propiophenone CAS No. 898789-11-2

4'-Chloro-3-(3-fluorophenyl)propiophenone

Cat. No. B1343484
M. Wt: 262.7 g/mol
InChI Key: FCOQRGRPAHJGOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4’-Chloro-3-(3-fluorophenyl)propiophenone” is C15H12ClFO . The InChI code is 1S/C15H12ClFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of “4’-Chloro-3-(3-fluorophenyl)propiophenone” is 262.71 . It is described as an off-white solid .

Scientific Research Applications

Synthesis and Characterization

  • Molecular Structure and Spectral Analysis : A study by Satheeshkumar et al. (2017) focused on the synthesis and quantum chemical studies of molecular geometry, chemical reactivity, and photophysical properties of compounds synthesized from related chloro and fluoro benzophenones. These compounds have been analyzed using FT-IR, NMR spectra, and X-ray diffraction, demonstrating their potential in understanding molecular interactions and reactivity patterns (Satheeshkumar et al., 2017).

  • Intermolecular Interactions : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, highlighting the importance of intermolecular interactions such as lp⋯π in the crystalline structure and their characterization using X-ray diffraction and thermal techniques (Shukla et al., 2014).

  • Crystal Structures at Different Conditions : Research by Oswald et al. (2005) on monofluoro- and monochlorophenols provided insights into how these compounds crystallize under various conditions, offering a foundation for understanding the solid-state properties of related compounds (Oswald et al., 2005).

  • Antibacterial Agents : A study by Holla et al. (2003) on the synthesis of fluorine-containing thiadiazolotriazinones from related fluoro benzophenones showed promising antibacterial activities, demonstrating the compound's potential use in developing new pharmaceutical agents (Holla et al., 2003).

  • Polymer Science Applications : A publication by Savittieri et al. (2022) on the synthesis of novel copolymers from halogen ring-disubstituted propenoates, including related fluorophenyl compounds, explored their applications in creating new materials with potential uses in various industrial and technological sectors (Savittieri et al., 2022).

Safety And Hazards

Safety data sheets indicate that “4’-Chloro-3-(3-fluorophenyl)propiophenone” may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQRGRPAHJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644526
Record name 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(3-fluorophenyl)propiophenone

CAS RN

898789-11-2
Record name 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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